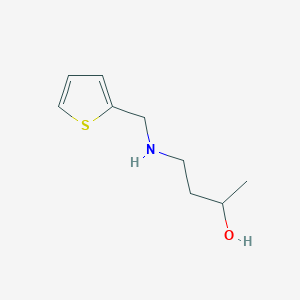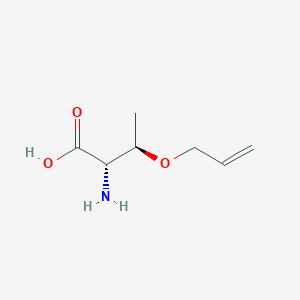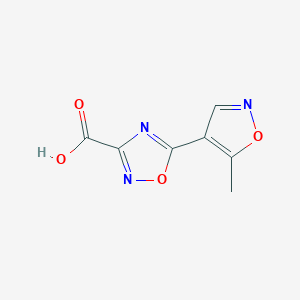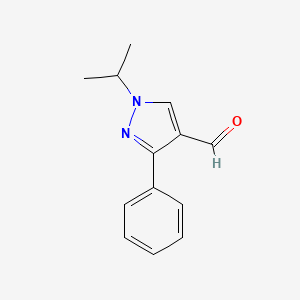![molecular formula C13H25N3O B13331912 1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one](/img/structure/B13331912.png)
1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bipiperidine moiety linked to an aminopropanone group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one typically involves the reaction of 1,4’-bipiperidine with 2-aminopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The bipiperidine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one stands out due to its unique combination of the bipiperidine and aminopropanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H25N3O |
|---|---|
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
2-amino-1-(4-piperidin-1-ylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-11(14)13(17)16-9-5-12(6-10-16)15-7-3-2-4-8-15/h11-12H,2-10,14H2,1H3 |
InChI-Schlüssel |
TWMCOKRFHBBPQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCC(CC1)N2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13331884.png)
![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13331889.png)


amine](/img/structure/B13331915.png)


